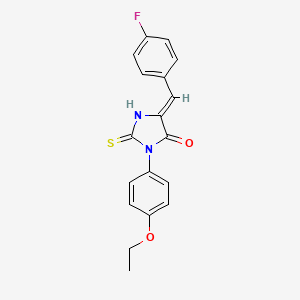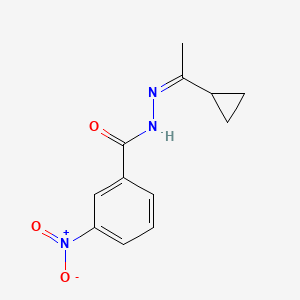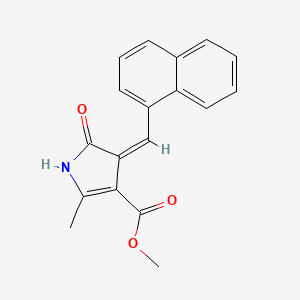
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one, commonly known as quercetin, is a flavonoid compound found in various plants and foods. It has gained significant attention in the scientific community due to its potential therapeutic properties and health benefits. In
作用机制
The mechanism of action of quercetin is complex and involves multiple pathways. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Quercetin also modulates the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. Quercetin also inhibits the activity of various kinases such as protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Quercetin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. Quercetin has also been shown to improve insulin sensitivity and glucose metabolism, reduce cholesterol levels, and inhibit platelet aggregation. Quercetin has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
实验室实验的优点和局限性
Quercetin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Quercetin can be easily dissolved in water and organic solvents, making it suitable for various experimental conditions. However, quercetin has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. Quercetin can also undergo oxidation and degradation under certain experimental conditions, which can affect its activity.
未来方向
There are several future directions for research on quercetin. One area of research is the development of novel quercetin derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of quercetin in combination with other drugs or therapies for the treatment of various diseases. Further studies are also needed to elucidate the molecular mechanisms of quercetin and its effects on various signaling pathways. Overall, quercetin has great potential for the development of novel therapies for various diseases and warrants further investigation.
合成方法
Quercetin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis method involves the reaction of resorcinol with phthalic anhydride, followed by the reaction with sodium hydroxide to produce quercetin. Enzymatic synthesis involves the use of enzymes such as laccase and tyrosinase to catalyze the reaction between phenolic compounds and catechol. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Escherichia coli to produce quercetin.
科学研究应用
Quercetin has been extensively studied for its potential therapeutic properties and health benefits. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, anti-viral, and anti-diabetic properties. Quercetin has been studied in vitro, in vivo, and in clinical trials for various diseases such as cancer, cardiovascular diseases, and diabetes.
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-10-6-12(19)16-15(7-10)23-8-11(17(16)20)9-1-2-13-14(5-9)22-4-3-21-13/h1-2,5-8,18-19H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCAOLYTJYXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxychromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)



![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)

![4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910720.png)

![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)